Cas no 877868-92-3 (5-fluoro-2-iodobenzonitrile)

5-Fluoro-2-iodobenzonitrile is a fluorinated and iodinated benzonitrile derivative, serving as a versatile intermediate in organic synthesis and pharmaceutical research. Its distinct structure, featuring both fluorine and iodine substituents on the aromatic ring, enhances its reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of complex molecular frameworks. The electron-withdrawing nitrile group further facilitates nucleophilic substitution and metal-catalyzed transformations. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, given its potential to modulate pharmacokinetic properties. High purity and stability under standard conditions make it a reliable reagent for advanced synthetic applications.
5-fluoro-2-iodobenzonitrile structure
5-fluoro-2-iodobenzonitrile structure
Product Name:5-fluoro-2-iodobenzonitrile
CAS No:877868-92-3
MF:C7H3FIN
MW:247.008297204971
MDL:MFCD07782077
CID:1036159
PubChem ID:34175641
Update Time:2025-05-23

5-fluoro-2-iodobenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-fluoro-2-iodobenzonitrile
    • 5-Fluoro-2-iodobenzonitrile (ACI)
    • 2-Cyano-4-fluoroiodobenzene
    • SCHEMBL1363927
    • DTXSID50652932
    • DB-229355
    • D87569
    • CS-0131332
    • AS-77282
    • 877868-92-3
    • Benzonitrile, 5-fluoro-2-iodo-
    • MDL: MFCD07782077
    • Inchi: 1S/C7H3FIN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H
    • InChI Key: JNMCSVPQIRBNQQ-UHFFFAOYSA-N
    • SMILES: N#CC1C(I)=CC=C(F)C=1

Computed Properties

  • Exact Mass: 246.92942g/mol
  • Monoisotopic Mass: 246.92942g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 23.8Ų

Experimental Properties

  • Density: 1.98±0.1 g/cm3 (20 ºC 760 Torr)
  • Boiling Point: 269.6±25.0℃ (760 Torr)
  • Flash Point: 116.8±23.2℃

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5-fluoro-2-iodobenzonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:877868-92-3)5-fluoro-2-iodobenzonitrile
Order Number:A940271
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:33
Price ($):204.0
Email:sales@amadischem.com

Additional information on 5-fluoro-2-iodobenzonitrile

5-Fluoro-2-Iodobenzonitrile: A Comprehensive Overview

5-Fluoro-2-iodobenzonitrile is a highly specialized organic compound with the CAS number 877868-92-3. This compound belongs to the class of aromatic heterocycles and is characterized by its unique substitution pattern, featuring a fluorine atom at the 5-position, an iodine atom at the 2-position, and a cyano group attached to the benzene ring. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable substrate in various chemical reactions and applications.

The synthesis of 5-fluoro-2-iodobenzonitrile typically involves multi-step processes, often starting from fluorinated benzene derivatives. The introduction of the cyano group and iodine substituent requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods and transition-metal-mediated coupling reactions have significantly improved the efficiency of synthesizing such complex aromatic compounds.

One of the most notable applications of 5-fluoro-2-iodobenzonitrile is in the field of medicinal chemistry. The compound serves as an intermediate in the synthesis of bioactive molecules, particularly those targeting receptor systems where halogen substitution plays a critical role in modulating pharmacokinetic properties. For instance, studies have shown that the presence of iodine at the 2-position enhances the lipophilicity of the molecule, which can improve its absorption and bioavailability when used as a drug candidate.

Moreover, 5-fluoro-2-iodobenzonitrile has been utilized in materials science for the development of advanced organic semiconductors. The cyano group acts as an electron-withdrawing substituent, which can influence the electronic properties of conjugated systems. Researchers have explored its use in designing materials for organic light-emitting diodes (OLEDs) and field-effect transistors (FETs), where precise control over electronic transitions is essential for optimal performance.

In recent years, there has been growing interest in leveraging 5-fluoro-2-iodobenzonitrile for click chemistry applications. The iodine substituent makes it an ideal candidate for Suzuki-Miyaura coupling reactions, enabling the construction of biaryl structures with high efficiency. This has opened new avenues for synthesizing complex molecules with potential applications in drug discovery and materials engineering.

From a structural perspective, 5-fluoro-2-iodobenzonitrile exhibits interesting electronic interactions due to its substituent arrangement. The fluorine atom at position 5 introduces an electron-withdrawing effect through resonance, while the iodine atom at position 2 contributes to steric hindrance and additional electronic modulation. These effects collectively influence the reactivity of the compound in various chemical transformations.

The study of 5-fluoro-2-iodobenzonitrile has also extended into computational chemistry, where density functional theory (DFT) calculations have been employed to analyze its electronic structure and reactivity patterns. These studies provide valuable insights into how substituent effects influence molecular behavior, paving the way for rational design of related compounds with tailored properties.

In summary, 5-fluoro-2-iodobenzonitrile stands out as a versatile compound with significant potential across multiple disciplines. Its unique substitution pattern and reactivity make it an invaluable tool in organic synthesis, medicinal chemistry, and materials science. As research continues to uncover new applications and optimize synthetic routes, this compound is poised to play an increasingly important role in advancing modern chemical science.

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Amadis Chemical Company Limited
(CAS:877868-92-3)5-fluoro-2-iodobenzonitrile
A940271
Purity:99%
Quantity:5g
Price ($):204.0
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